(-)-Codonopsine

Description

Codonopsine has been reported in Codonopsis clematidea and Averrhoa bilimbi with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26989-20-8 |

|---|---|

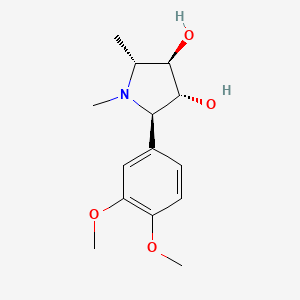

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(3,4-dimethoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C14H21NO4/c1-8-13(16)14(17)12(15(8)2)9-5-6-10(18-3)11(7-9)19-4/h5-8,12-14,16-17H,1-4H3/t8-,12-,13-,14-/m1/s1 |

InChI Key |

WCNPJVPXLWJQIR-HKSFMPNISA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC(=C(C=C2)OC)OC)O)O |

Canonical SMILES |

CC1C(C(C(N1C)C2=CC(=C(C=C2)OC)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (-)-Codonopsine from Codonopsis Species: Natural Sources, Extraction, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Codonopsine, a pyrrolidine alkaloid with potential therapeutic applications, focusing on its natural sources within the Codonopsis genus. This document outlines the known distribution of this compound, presents detailed experimental protocols for its extraction and quantification, and explores the current understanding of its biological activities and associated signaling pathways.

Natural Occurrence of this compound in Codonopsis Species

This compound has been identified as a characteristic alkaloid in several species of the Codonopsis genus, a group of perennial flowering plants used in traditional medicine, particularly in East Asia. The primary documented source of this compound is Codonopsis clematidea .

Table 1: Distribution of this compound and Related Alkaloids in Codonopsis Species

| Species | Plant Part | Compound | Reference(s) |

| Codonopsis clematidea | Aerial Parts | This compound | [1][2] |

| Codonopsis pilosula | Roots | Codonopsine (stereochemistry not specified) | [3] |

| Codonopsis tangshen | Roots | Pyrrolidine alkaloids (codonopyrrolidiums A and B) | [2] |

Note: While codonopsine has been reported in C. pilosula, the specific stereoisomer was not always defined in the available literature. Further chiral analysis is required to confirm the presence of the (-)-enantiomer.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Codonopsis species, based on established scientific literature.

Extraction of this compound from Codonopsis clematidea Aerial Parts

The following protocol is adapted from methodologies described for the isolation of alkaloids from C. clematidea[4].

Objective: To extract crude alkaloids, including this compound, from the aerial parts of Codonopsis clematidea.

Materials:

-

Dried and powdered aerial parts of Codonopsis clematidea

-

Methanol (MeOH)

-

2% Hydrochloric acid (HCl) aqueous solution

-

Ammonium hydroxide solution

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 3 x 5 L) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Acid-Base Extraction: a. Suspend the crude extract in a 2% HCl aqueous solution. b. Partition the acidic solution with chloroform to remove neutral and weakly acidic compounds. c. Basify the aqueous layer with ammonium hydroxide to a pH of approximately 9-10. d. Extract the liberated free alkaloids with chloroform (3 x 1 L).

-

Final Concentration: Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction containing this compound.

Diagram 1: Extraction Workflow for this compound

Caption: Workflow for the extraction of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the quantification of this compound is not extensively detailed in the public domain, a general approach can be formulated based on methods used for other alkaloids in Codonopsis species[3].

Objective: To quantify the concentration of this compound in the crude alkaloid extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

-

Example Gradient: Start with 5-10% acetonitrile, increasing to 80-90% over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 210-220 nm, or based on the UV maximum of a this compound standard.

-

Injection Volume: 10-20 µL.

-

Standard: A certified reference standard of this compound is required for calibration.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Diagram 2: HPLC Quantification Workflow

References

An In-depth Technical Guide to the Biosynthesis Pathway of Pyrrolidine Alkaloids in Codonopsis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise biosynthetic pathway of pyrrolidine alkaloids in Codonopsis has not yet been fully elucidated. This guide presents a putative pathway based on established alkaloid biosynthesis in other plant species, supported by available transcriptomic and genomic data from Codonopsis. The experimental protocols provided are generalized methods that can be adapted for the study of this specific pathway.

Introduction

The genus Codonopsis, a member of the Campanulaceae family, is a cornerstone of traditional medicine in East Asia. Various species, including Codonopsis pilosula and Codonopsis tangshen, are known to produce a range of bioactive secondary metabolites, among which are pyrrolidine alkaloids. These nitrogen-containing heterocyclic compounds, such as codonopyrrolidium A and B, have garnered interest for their potential pharmacological activities. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production and for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding and a putative pathway for pyrrolidine alkaloid biosynthesis in Codonopsis, alongside detailed experimental methodologies for its investigation.

Putative Biosynthesis Pathway of Pyrrolidine Alkaloids in Codonopsis

The biosynthesis of pyrrolidine alkaloids in plants generally originates from the amino acids L-ornithine or L-arginine. This conserved pathway serves as a template for the proposed biosynthetic route in Codonopsis. The key steps are outlined below and illustrated in the accompanying pathway diagram.

Step 1: Formation of Putrescine

The pathway commences with the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) . Alternatively, L-arginine can be converted to putrescine through a series of reactions involving arginine decarboxylase (ADC) , agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA). The prevalence of either the ODC or ADC pathway can vary between plant species and tissues.

Step 2: N-methylation of Putrescine

Putrescine is then methylated to form N-methylputrescine. This step is a critical branch point, directing the flow of precursors towards pyrrolidine alkaloid synthesis. The reaction is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Step 3: Oxidation and Cyclization

N-methylputrescine undergoes oxidative deamination by a diamine oxidase, which leads to the formation of 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

Step 4: Formation of Diverse Pyrrolidine Alkaloids

The N-methyl-Δ¹-pyrrolinium cation serves as a reactive intermediate and a central precursor for a variety of more complex pyrrolidine alkaloids. The diversity of these alkaloids in Codonopsis, including the codonopyrrolidiums, likely arises from subsequent condensation, hydroxylation, and acylation reactions, which are often catalyzed by a range of enzymes, including cytochrome P450 monooxygenases and acyltransferases.

Evidence from Codonopsis Genomic and Transcriptomic Data

Publicly available genomic and transcriptomic data for Codonopsis pilosula and Codonopsis lanceolata provide a valuable resource for identifying candidate genes involved in this putative pathway. BLAST (Basic Local Alignment Search Tool) searches of these databases using known ODC, PMT, and related enzyme sequences from other Solanaceae and alkaloid-producing plants are expected to reveal homologous sequences in Codonopsis. The presence and expression of these genes in alkaloid-accumulating tissues would provide strong evidence for the functionality of this proposed pathway.

Caption: Putative biosynthesis pathway of pyrrolidine alkaloids in Codonopsis.

Quantitative Data on Pyrrolidine Alkaloid Content

While kinetic data for the biosynthetic enzymes in Codonopsis is not available, several studies have quantified the content of major pyrrolidine alkaloids in different species and tissues. This information is valuable for selecting high-yielding plant material for drug development and for correlating gene expression with metabolite accumulation.

| Alkaloid | Codonopsis Species | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Codonopyrrolidium B | C. pilosula | Root | 0.01 - 0.25 | [1] |

| Codonopyrrolidium A | C. pilosula | Root | 0.005 - 0.15 | [1] |

| Codonopyrrolidium B | C. tangshen | Root | 0.002 - 0.05 | [1] |

| Codonopyrrolidium A | C. tangshen | Root | 0.01 - 0.30 | [1] |

Experimental Protocols

The elucidation of the proposed pathway requires a combination of tracer studies, enzyme assays, and gene expression analysis. The following are detailed, generalized protocols that can be adapted for Codonopsis.

4.1. Protocol for Isotopic Labeling (Tracer) Studies

This protocol is designed to trace the incorporation of precursors into the final alkaloid products.

-

Plant Material: Use sterile Codonopsis root cultures or whole plants grown hydroponically.

-

Precursor Feeding:

-

Prepare a sterile solution of a labeled precursor, such as [U-¹⁴C]-L-ornithine or [¹³C,¹⁵N]-putrescine, in the appropriate plant culture medium.

-

Introduce the labeled precursor to the culture medium at a final concentration of 10-100 µM.

-

Incubate the plant material for various time points (e.g., 6, 12, 24, 48 hours).

-

-

Alkaloid Extraction:

-

Harvest and freeze-dry the plant tissue.

-

Grind the tissue to a fine powder.

-

Extract the alkaloids using an appropriate solvent system (e.g., methanol/water/acetic acid).

-

Partially purify the extract using solid-phase extraction (SPE).

-

-

Analysis:

-

Separate the alkaloids using High-Performance Liquid Chromatography (HPLC).

-

Detect and quantify the incorporation of the label into specific alkaloid peaks using a tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for stable isotopes or a liquid scintillation counter for radioactive isotopes.

-

Caption: Workflow for tracer studies in alkaloid biosynthesis.

4.2. Protocol for Heterologous Expression and Enzyme Assay of a Candidate PMT

This protocol describes how to verify the function of a candidate gene identified from Codonopsis transcriptome data.

-

Gene Cloning:

-

Isolate total RNA from Codonopsis roots.

-

Synthesize cDNA.

-

Amplify the full-length coding sequence of the putative PMT gene using PCR with specific primers.

-

Clone the PCR product into an E. coli expression vector (e.g., pET-28a with a His-tag).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18°C) overnight.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using sonication.

-

Purify the His-tagged protein from the soluble fraction using a nickel-NTA affinity chromatography column.

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), the purified enzyme, putrescine, and S-adenosyl-L-methionine (SAM).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Analyze the formation of N-methylputrescine using HPLC-MS/MS.

-

4.3. Protocol for qPCR Analysis of Biosynthetic Gene Expression

This protocol is for quantifying the transcript levels of candidate biosynthetic genes.

-

Tissue Sampling: Harvest different tissues from Codonopsis plants (e.g., roots, stems, leaves, flowers) and immediately freeze them in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis:

-

Extract high-quality total RNA from the tissues using a plant RNA purification kit.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

-

qPCR:

-

Design and validate qPCR primers for the target genes (e.g., putative ODC, PMT) and suitable reference genes (e.g., actin, ubiquitin).

-

Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA template.

-

Perform the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.

-

Compare the expression levels across different tissues to see if they correlate with known sites of alkaloid accumulation.

-

Caption: Experimental workflow for identifying biosynthetic genes.

Conclusion and Future Directions

The study of pyrrolidine alkaloid biosynthesis in Codonopsis is still in its nascent stages. The putative pathway presented here provides a solid foundation for future research. The immediate next steps should involve the functional characterization of the candidate genes identified from the available genomic and transcriptomic data. Successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of valuable pharmaceuticals. Metabolic engineering strategies, such as the overexpression of rate-limiting enzymes or the silencing of competing pathways, could then be employed to enhance the yield of desired alkaloids in Codonopsis or in a heterologous host system.

References

(-)-Codonopsine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (-)-Codonopsine, a pyrrolidine alkaloid of significant interest. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility based on the general behavior of similar alkaloids, alongside a detailed, generalized experimental protocol for determining its precise solubility in various organic solvents.

Introduction to this compound

This compound is a naturally occurring pyrrolidine alkaloid found in various plant species, notably within the Codonopsis genus. Alkaloids, as a class of compounds, are characterized by their basic nitrogen atoms and exhibit a wide range of pharmacological activities. The solubility of this compound is a critical physicochemical parameter that influences its extraction, purification, formulation, and bioavailability. Understanding its behavior in different organic solvents is paramount for researchers in natural product chemistry, pharmacology, and drug development.

Solubility Profile of this compound

Based on the pyrrolidine alkaloid structure of this compound, its expected solubility in a range of common organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental determination is necessary for precise quantitative values.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility of this compound (Free Base) | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group in these solvents can act as a hydrogen bond donor, and the oxygen can act as a hydrogen bond acceptor, facilitating interaction with the polar functional groups of the alkaloid. Both free alkaloids and their salts are generally soluble in methanol and ethanol.[3] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | These solvents possess dipoles that can engage in dipole-dipole interactions with the polar parts of the alkaloid molecule. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The primarily nonpolar nature of these solvents makes them poor solvents for polar compounds like alkaloids. Pyrrolizidine alkaloids, including their N-oxides, generally show slight solubility in nonpolar solvents like hexane.[4] |

| Chlorinated | Chloroform, Dichloromethane | Moderate to High | These solvents have a moderate polarity and are often effective in dissolving a wide range of organic compounds, including many alkaloids. |

| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether is less polar than alcohols and may be a less effective solvent for polar alkaloids. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and can be a suitable solvent for the extraction and purification of alkaloids. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, chloroform, ethyl acetate, hexane) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[6]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved particles, centrifuge the withdrawn sample.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of alkaloids like this compound from a plant source. This process is fundamental to obtaining the pure compound required for solubility studies and other research.

Caption: General workflow for the extraction and isolation of alkaloids.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data remains to be fully elucidated through experimental studies, the qualitative profile and the detailed experimental protocol presented herein offer a strong starting point for further investigation. The provided workflow for alkaloid extraction highlights the upstream processes necessary to obtain the pure compound for such analyses. Precise solubility data is indispensable for the rational design of extraction procedures, purification strategies, and ultimately, the formulation of this compound into effective therapeutic agents.

References

Spectroscopic and Biological Insights into (-)-Codonopsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the pyrrolidine alkaloid, (-)-Codonopsine. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a visualization of the signaling pathways potentially modulated by this class of compounds.

Spectroscopic Data of this compound

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | m |

| O-CH₂-Ar | 4.5 - 5.5 | s |

| N-CH₂ | 2.5 - 3.5 | m |

| CH-OH | 3.5 - 4.5 | m |

| Aliphatic CH, CH₂ | 1.5 - 2.5 | m |

| OH, NH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| O-CH₂-Ar | 60 - 70 |

| C-N | 50 - 60 |

| C-OH | 60 - 70 |

| Aliphatic C | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Alcohol) | 1050 - 1150 | Strong |

| C-N (Amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The data presented below is based on the observed fragmentation of Codonopsine.

Table 4: Mass Spectrometry Data for Codonopsine

| m/z Value | Interpretation |

| 224.1332 | [M+H]⁺ |

| 206.1226 | [M+H - H₂O]⁺ |

| 188.1121 | [M+H - 2H₂O]⁺ |

| 131.0855 | C₉H₁₁O⁺ |

| 107.0491 | C₇H₇O⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is commonly used for the analysis of natural products.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for alkaloids to generate protonated molecules [M+H]⁺.

-

Mass Range: A wide mass range is scanned (e.g., m/z 50-1000) to detect the parent ion and its fragments.

-

Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve stable ionization and efficient desolvation.

-

MS/MS Analysis: To obtain fragmentation information, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell (using an inert gas like argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Signaling Pathways

While the specific signaling pathways directly modulated by pure this compound are not extensively characterized, studies on extracts of Codonopsis species, which contain a variety of alkaloids including this compound, suggest potential interactions with key cellular signaling cascades involved in inflammation and cell survival.

Caption: Potential signaling pathways influenced by Codonopsis alkaloids.

This diagram illustrates the potential modulatory effects of Codonopsis alkaloids, including this compound, on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Activation of the PI3K/Akt pathway is generally associated with cell survival and proliferation, while inhibition of the MAPK and NF-κB pathways can lead to a reduction in the inflammatory response. Further research is required to elucidate the precise molecular interactions of this compound with these pathways.

The Pharmacological Potential of (-)-Codonopsine: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While traditional medicine and preclinical studies have suggested a range of therapeutic benefits for extracts of the Codonopsis species, from which (-)-Codonopsine is derived, specific pharmacological data for the isolated compound this compound is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of Codonopsis extracts, with a focus on the alkaloid constituents, to infer the potential of this compound and to highlight areas for future research.

Introduction to this compound and its Traditional Context

This compound is a pyrrolidine alkaloid isolated from various species of the Codonopsis genus, a group of perennial flowering plants used extensively in traditional Chinese medicine.[1] In these traditional practices, Codonopsis is often used to replenish "qi" (vital energy), fortify the spleen and lungs, and nourish the blood. It is considered a gentler alternative to Ginseng. The plant extracts are known to possess a wide array of pharmacological activities, including immunomodulatory, neuroprotective, anti-inflammatory, and anti-tumor effects.[2][3][4] While much of the research has focused on the polysaccharide and total alkaloid fractions of Codonopsis, the specific contributions of individual alkaloids like this compound are not yet fully elucidated.

Potential Pharmacological Activities

Based on the broader research into Codonopsis alkaloids, this compound is hypothesized to contribute to several of the observed therapeutic effects.

Neuroprotective Potential

Extracts of Codonopsis have demonstrated neuroprotective properties in various studies.[4] These effects are often attributed to the alkaloid content. The proposed mechanisms include the modulation of key signaling pathways involved in neuronal survival and function. While direct evidence for this compound is lacking, the general neuroprotective effects of Codonopsis alkaloids suggest that it may play a role in protecting against neurodegenerative processes.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a critical factor in a multitude of diseases. The anti-inflammatory and immunomodulatory activities of Codonopsis extracts are well-documented.[2] These effects are thought to be mediated, in part, by the plant's alkaloid constituents. It is plausible that this compound contributes to these properties, potentially by influencing inflammatory signaling cascades.

Anticancer Potential

Several studies have investigated the anticancer properties of Codonopsis extracts, showing inhibition of tumor cell growth and induction of apoptosis. The alkaloid fraction has been implicated in these cytotoxic effects against various cancer cell lines. Further research is needed to determine the specific role and efficacy of this compound in these anticancer activities.

Challenges and Future Research Directions

The primary challenge in defining the pharmacological potential of this compound is the scarcity of studies on the isolated compound. The majority of research has utilized complex extracts, making it difficult to attribute specific activities to individual molecules.

Future research should focus on:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound to enable focused pharmacological studies.

-

In Vitro and In Vivo Studies: Conducting a comprehensive panel of in vitro assays (e.g., cytotoxicity, enzyme inhibition, receptor binding) and in vivo animal studies to systematically evaluate the bioactivities of purified this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects. This would involve techniques such as Western blotting, qPCR, and transcriptomic analysis.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to assess its drug-like properties and safety profile.

Hypothetical Signaling Pathways and Experimental Workflows

While specific data for this compound is unavailable, we can propose hypothetical signaling pathways and experimental workflows based on the known activities of Codonopsis extracts and other natural alkaloids. These diagrams serve as a conceptual framework for future investigations.

Investigating Neuroprotective Effects

Caption: A conceptual workflow for investigating the neuroprotective effects of this compound.

Elucidating Anti-inflammatory Mechanisms

Caption: A potential experimental approach to study the anti-inflammatory mechanisms of this compound.

Conclusion

This compound, as a constituent of the medicinally important Codonopsis genus, holds promise as a potential therapeutic agent. However, the current body of scientific literature lacks specific data on the isolated compound, focusing instead on crude extracts. This presents a significant opportunity for researchers in natural product chemistry and pharmacology. The development of robust isolation techniques and the initiation of dedicated pharmacological studies are crucial next steps to unlock the full therapeutic potential of this compound. The conceptual frameworks provided in this guide offer a starting point for the systematic investigation of this intriguing natural product.

References

- 1. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]

An In-depth Technical Guide to (-)-Codonopsine: Chemical Identity, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolidine alkaloid (-)-Codonopsine, a natural product isolated from plants of the Codonopsis genus. This document collates available data on its chemical identifiers, biological activity, and detailed experimental methodologies, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identifiers and Physicochemical Properties

This compound is a structurally distinct alkaloid with the following identifiers:

| Identifier | Value |

| CAS Number | 26989-20-8 |

| Molecular Formula | C₁₄H₂₁NO₄ |

| Molecular Weight | 267.32 g/mol |

| PubChem CID | 442631 |

| Synonyms | (2R,3S,4R,5R)-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3,4-diol |

Biological Activity

Research on the specific biological activities of isolated this compound is limited. However, studies on the total synthesis of this compound and its analogues have revealed its potential as an antimicrobial agent.

Antimicrobial Activity

A study detailing the total synthesis of this compound and its analogues investigated their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for this compound against a panel of pathogenic microbes.

| Microorganism | Type | MIC (µg/mL)[1] |

| Staphylococcus aureus | Gram-positive bacteria | >1024 |

| Bacillus subtilis | Gram-positive bacteria | >1024 |

| Escherichia coli | Gram-negative bacteria | >1024 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >1024 |

| Candida albicans | Fungus | >1024 |

Note: The available data indicates that this compound did not exhibit significant antimicrobial activity at the concentrations tested.

Experimental Protocols

The following is a detailed methodology for the antimicrobial activity assessment of this compound as described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antimicrobial efficacy of this compound.

3.1.1. Materials and Reagents

-

This compound

-

Mueller-Hinton broth (for bacteria)

-

Sabouraud dextrose broth (for fungi)

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

96-well microtiter plates

-

Sterile saline solution

-

Dimethyl sulfoxide (DMSO)

-

Incubator

3.1.2. Procedure

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight at 37°C in their respective growth media. The microbial suspension is then diluted in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]

-

Preparation of Test Compound: A stock solution of this compound is prepared in DMSO. A series of twofold dilutions of the compound are then prepared in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1024 µg/mL down to 2 µg/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing the growth medium and the microbial inoculum without the test compound.

-

Negative Control: Wells containing only the growth medium.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the microbial inoculum to ensure the solvent has no inhibitory effect.

-

-

Incubation: The inoculated microtiter plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by isolated this compound. The broader pharmacological activities of Codonopsis extracts, which contain a multitude of compounds, have been linked to various pathways, but these cannot be definitively attributed to this compound itself.

To illustrate a general experimental workflow for the initial assessment of a natural product's biological activity, the following diagram is provided.

Caption: A generalized workflow for the investigation of a natural product like this compound.

Conclusion and Future Directions

The current body of scientific literature provides foundational information on the chemical identity of this compound and an initial assessment of its antimicrobial properties. However, a significant gap exists in our understanding of its broader pharmacological profile and mechanism of action. Future research should focus on:

-

Comprehensive screening of this compound against a wider range of biological targets, including various cancer cell lines and enzymes.

-

In-depth studies to elucidate the specific signaling pathways modulated by this compound in relevant cellular models.

-

Structure-activity relationship (SAR) studies of synthetic analogues to optimize for potential therapeutic activities.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully uncover the pharmacological value of this natural product.

References

- 1. Design and total synthesis of (-)-codonopsinine, this compound and codonopsinine analogues by O-(2-oxopyrrolidin-5-yl)trichloroacetimidate as amidoalkylating agent with improved antimicrobial activity via solid lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Unraveling the Molecular Intricacies of (-)-Codonopsine: A Review of Current Knowledge and Future Directions

For Immediate Release

[City, State] – November 10, 2025 – While the therapeutic potential of extracts from the Codonopsis species, a cornerstone of traditional medicine, is widely recognized, the precise molecular mechanism of action for one of its key alkaloid constituents, (-)-Codonopsine, remains largely uncharted territory for researchers. A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific molecular targets, signaling pathways, and quantitative pharmacological data for this isolated compound. This guide summarizes the current understanding based on studies of Codonopsis extracts and highlights the critical need for further investigation into the specific activities of this compound.

The Broader Picture: Bioactivities of Codonopsis Extracts

Research into Codonopsis pilosula and other related species has primarily focused on the effects of crude extracts and their polysaccharide fractions. These studies have laid a foundational understanding of the plant's diverse pharmacological properties, which are generally attributed to a complex interplay of its numerous constituents, including alkaloids, polysaccharides, and flavonoids.[1][2][3]

The primary reported activities of Codonopsis extracts include:

-

Anti-inflammatory and Immunomodulatory Effects: Codonopsis extracts have been shown to modulate the immune system, exhibiting both immunostimulatory and anti-inflammatory properties.[4]

-

Antioxidant Activity: The extracts are potent antioxidants, protecting cells from damage induced by oxidative stress.[4]

-

Anti-tumor Properties: In vitro and in vivo studies have demonstrated the potential of Codonopsis extracts to inhibit the proliferation of cancer cells and induce apoptosis.[4]

-

Neuroprotective Effects: Emerging research suggests a neuroprotective role for Codonopsis extracts, although the mechanisms are still under investigation.[2]

-

Gastrointestinal Protection: Traditionally used for digestive ailments, extracts have been shown to protect the gastrointestinal mucosa.[2]

Implicated Signaling Pathways for Codonopsis Extracts

Studies on the broader Codonopsis extracts have implicated several key cellular signaling pathways in their mechanism of action. It is plausible that this compound may contribute to the modulation of these pathways, though direct evidence is currently lacking.

A network pharmacology study on Codonopsis for the treatment of esophageal cancer suggested the involvement of the p53 and PI3K-Akt signaling pathways .[5] These pathways are crucial regulators of cell cycle, proliferation, and apoptosis, and their modulation could explain some of the anti-cancer effects observed with Codonopsis extracts.

The diagram below illustrates a generalized model of the potential signaling pathways influenced by Codonopsis extracts, based on current literature. It is important to note that the specific role of this compound in these pathways has not been elucidated.

Quantitative Data and Experimental Protocols: The Missing Pieces

A significant challenge in understanding the specific role of this compound is the absence of quantitative pharmacological data. To date, there are no publicly available reports detailing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound for any specific molecular target.

Consequently, detailed experimental protocols for assays that would elucidate its mechanism of action, such as enzyme inhibition assays, receptor binding studies, or specific cellular assays, are not available for this compound. The development of such protocols is contingent on the identification of its primary molecular targets.

Future Research and Drug Development Perspectives

The current body of research provides a strong rationale for isolating this compound and conducting focused studies to determine its specific molecular mechanism of action. The following experimental workflow is proposed for future investigations:

Elucidating the molecular targets and signaling pathways of this compound will be a critical step in unlocking its full therapeutic potential. This knowledge will not only provide a more precise understanding of the pharmacology of Codonopsis but also pave the way for the rational design and development of novel therapeutics based on the codonopsine scaffold. For researchers and drug development professionals, this represents a promising, albeit challenging, frontier in natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

The Stability of (-)-Codonopsine: An Uncharted Territory in Drug Development

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the stability of (-)-Codonopsine under varying pH and temperature conditions. Despite the growing interest in the therapeutic potential of this natural compound, detailed experimental data on its degradation kinetics, pathways, and optimal storage conditions remains elusive. This lack of information presents a considerable hurdle for researchers, scientists, and drug development professionals seeking to formulate stable and effective therapeutics based on this compound.

For drug development, understanding the chemical stability of an active pharmaceutical ingredient (API) like this compound is paramount. Stability studies are crucial for determining a drug's shelf-life, ensuring its safety and efficacy, and guiding the development of appropriate formulations and storage protocols. These studies typically involve subjecting the compound to a range of stress conditions, including different pH levels and temperatures, to identify potential degradation products and understand the rate and mechanisms of decomposition.

However, extensive searches of scholarly databases and scientific publications have yielded no specific studies that provide quantitative data on the stability of this compound. There is a notable absence of information regarding its degradation rates, half-life at various pH values (acidic, neutral, and alkaline), and the effects of thermal stress. Consequently, it is not possible to construct the detailed data tables and experimental protocols as initially intended for a technical guide on this topic.

The Path Forward: A Call for Foundational Research

The absence of stability data for this compound underscores the need for foundational research in this area. To address this gap, a systematic investigation into the stability of this compound should be undertaken. A generalized workflow for such a study is proposed below.

Proposed Experimental Workflow for this compound Stability Assessment

A logical first step would be to perform forced degradation studies. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

Hypothetical Signaling Pathway of Degradation

While no specific degradation pathways for this compound have been documented, it is possible to hypothesize potential mechanisms based on its chemical structure. As an alkaloid, this compound possesses functional groups that could be susceptible to hydrolysis or oxidation under certain pH and temperature conditions. For instance, ester or amide linkages, if present, could be prone to acid or base-catalyzed hydrolysis. The molecule might also be susceptible to oxidation at electron-rich centers.

Potential Therapeutic Applications of (-)-Codonopsine: A Technical Whitepaper

Disclaimer: The current body of scientific research on the specific therapeutic applications of isolated (-)-Codonopsine is limited. This document summarizes the known biological activities of this compound and explores the broader therapeutic potential of Codonopsis species, from which this compound is derived. The pharmacological effects described for Codonopsis extracts and their major constituents, such as polysaccharides and saponins, may not be directly attributable to this compound alone. Further research is required to elucidate the specific contributions of this compound to the observed therapeutic effects.

Introduction

This compound is a pyrrolidine alkaloid isolated from plants of the Codonopsis genus, notably Codonopsis pilosula and Codonopsis clematidea.[1] Traditionally, Codonopsis species have been used in Chinese medicine for a variety of purposes, including tonifying the spleen and lungs, nourishing the blood, and enhancing vital energy.[2] Modern pharmacological studies have begun to validate these traditional uses, revealing a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and immunomodulatory effects.[3][4] While much of the research has focused on the crude extracts or the polysaccharide and saponin fractions of Codonopsis, the alkaloid components, including this compound, are also believed to contribute to the overall therapeutic profile of these plants.[1][4] This technical guide will provide an in-depth overview of the current understanding of the potential therapeutic applications of this compound, drawing on the available literature for the isolated compound and the broader context of Codonopsis pharmacology.

Antimicrobial Activity of this compound

One of the few biological activities directly attributed to isolated this compound is its antimicrobial effect.

Quantitative Data

| Compound | Organism | MIC (µg/mL) |

| This compound | Gram-positive bacteria | Not specified in available literature |

| This compound | Gram-negative bacteria | Not specified in available literature |

Further research is needed to quantify the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial and fungal strains.

Experimental Protocols

Detailed experimental protocols for the antimicrobial testing of this compound are not extensively published. However, standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of a compound against various microorganisms.

Potential Therapeutic Applications based on Codonopsis Research

The following sections detail the therapeutic potential of Codonopsis extracts, which may involve the activity of this compound as a constituent.

Anti-inflammatory Effects

Extracts from Codonopsis pilosula have demonstrated significant anti-inflammatory properties.[3] These effects are largely attributed to the modulation of key inflammatory signaling pathways.

The anti-inflammatory effects of Codonopsis extracts are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][5]

A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The general protocol is as follows:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Codonopsis extract) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measure the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β in the culture supernatant using Griess reagent and ELISA kits, respectively.

-

Analyze the expression of key signaling proteins (e.g., phosphorylated IκBα, NF-κB, p38, ERK, JNK) by Western blotting.

Neuroprotective Effects

Codonopsis extracts have shown promise in protecting nerve cells from damage and may have applications in neurodegenerative diseases.[3]

The neuroprotective effects of Codonopsis are thought to involve the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[3][5]

Anticancer Activity

Several studies have reported the potential of Codonopsis extracts to inhibit the growth of various cancer cell lines.[3][6]

| Extract/Compound | Cell Line | Activity | IC50 (µg/mL) |

| Codonopsis pilosula Polysaccharide (CPP1a) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | Not specified |

| Codonopsis pilosula Polysaccharide (CPP1c) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | Not specified |

Note: Specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature.

The cytotoxic effects of plant extracts are commonly evaluated using the MTT assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Immunomodulatory Effects

Codonopsis extracts have been shown to modulate the immune system, suggesting potential applications in immunotherapy and for treating immune-related disorders.[4]

Conclusion and Future Directions

This compound is an intriguing alkaloid found in the medicinally important Codonopsis genus. While direct evidence for its therapeutic applications is currently sparse, the well-documented pharmacological activities of Codonopsis extracts in areas such as inflammation, neuroprotection, and cancer suggest that this compound may contribute to these effects. There is a pressing need for further research to isolate this compound in sufficient quantities and to conduct comprehensive preclinical studies to evaluate its specific pharmacological profile. Future investigations should focus on:

-

Determining the in vitro and in vivo efficacy of this compound in various disease models.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Conducting pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and could lead to the development of novel therapeutic agents.

References

- 1. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control | springermedizin.de [springermedizin.de]

- 2. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]

- 3. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases [frontiersin.org]

- 6. Cytotoxicity of two water-soluble polysaccharides from Codonopsis pilosula Nannf. var. modesta (Nannf.) L.T.Shen against human hepatocellular carcinoma HepG2 cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (-)-Codonopsine from Chiral Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (-)-Codonopsine, a pyrrolidine alkaloid of significant interest due to its potential biological activities. The synthetic strategy presented here is based on the efficient and stereoselective synthesis of the closely related analogue, (-)-Codonopsinine, from the chiral precursor D-alanine, as reported by Reddy et al.[1] This approach offers a practical route for obtaining these valuable compounds for further research and development.

The key transformations in this synthesis involve a Sharpless asymmetric dihydroxylation to establish the stereochemistry of the diol functionality and a subsequent intramolecular acid-catalyzed amidocyclization to construct the core pyrrolidine ring.[1]

Data Presentation

The following table summarizes the key steps and reported yields for the synthesis of (-)-Codonopsinine, the immediate precursor to this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Esterification & N-Boc Protection | D-alanine | Boc-D-alanine methyl ester | 95 |

| 2 | Reduction | Boc-D-alanine methyl ester | (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 92 |

| 3 | Swern Oxidation | (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate | (R)-tert-butyl (1-oxopropan-2-yl)carbamate | 94 |

| 4 | Wittig Reaction | (R)-tert-butyl (1-oxopropan-2-yl)carbamate | (R,E)-tert-butyl pent-3-en-2-ylcarbamate | 85 |

| 5 | Sharpless Asymmetric Dihydroxylation | (R,E)-tert-butyl pent-3-en-2-ylcarbamate | tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate | 92 |

| 6 | Deprotection & Intramolecular Cyclization | tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate | (-)-Codonopsinine | 78 |

| Overall Yield | 44 |

Table 1: Summary of reaction steps and yields for the total synthesis of (-)-Codonopsinine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Codonopsinine.

Step 5: Sharpless Asymmetric Dihydroxylation

This crucial step establishes the desired stereochemistry of the vicinal diol.

Protocol:

-

To a stirred solution of (R,E)-tert-butyl pent-3-en-2-ylcarbamate (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C for 18 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and continue stirring for an additional 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate.

Step 6: Deprotection and Intramolecular Cyclization

This final step involves the removal of the Boc protecting group followed by an acid-catalyzed cyclization to form the pyrrolidine ring.

Protocol:

-

Dissolve tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate (1.0 eq) in methanol.

-

Add a catalytic amount of 10% HCl (or another suitable acid catalyst).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield (-)-Codonopsinine.

Visualizations

Synthetic Pathway of (-)-Codonopsinine

The following diagram illustrates the overall synthetic workflow from D-alanine to (-)-Codonopsinine.

Caption: Total synthesis workflow of (-)-Codonopsinine from D-alanine.

Logical Relationship of Key Transformations

This diagram outlines the logical progression of the key chemical transformations in the synthesis.

Caption: Logical flow of key transformations in the synthesis.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Codonopsine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Codonopsine is a pyrrolidine-type alkaloid first isolated from the aerial parts of Codonopsis clematidea. This compound, along with related alkaloids found in various Codonopsis species such as Codonopsis pilosula, has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for further research into its biological properties and for the development of potential therapeutic agents.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant material. The methodologies described are based on established principles of natural product chemistry and specific findings from the scientific literature.

Plant Material

The primary plant sources for this compound and related alkaloids are species of the Codonopsis genus, which is part of the Campanulaceae family.[1][2] Notably, Codonopsis pilosula and Codonopsis clematidea have been identified as containing these compounds.[1][3] For optimal results, the plant material (typically roots or aerial parts) should be dried and finely powdered to increase the surface area for efficient extraction.

Extraction Protocols

Several methods can be employed for the extraction of alkaloids from Codonopsis species. The choice of method may depend on the scale of extraction, available equipment, and desired purity of the initial crude extract.

Protocol 1: Maceration with Acidified Solvent

This is a common and straightforward method for alkaloid extraction.

Materials and Reagents:

-

Dried and powdered Codonopsis plant material

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) or Acetic acid

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane or Chloroform

-

Distilled water

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material.

-

Moisten the plant material with a small amount of the chosen alcohol.

-

Prepare an acidified alcohol solution (e.g., 1% HCl in methanol).

-

Submerge the plant material in the acidified alcohol solution in a suitable container (e.g., a large flask). A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction of the residue 2-3 times with fresh acidified alcohol to ensure complete extraction of the alkaloids.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of acidic water (pH 2-3 with HCl).

-

Wash the acidic aqueous solution with dichloromethane or chloroform to remove non-polar impurities. Discard the organic layer.

-

Basify the aqueous layer to pH 9-10 with sodium carbonate or ammonium hydroxide solution.

-

Extract the basified aqueous solution with dichloromethane or chloroform (3 x 50 mL). The alkaloids will move into the organic layer.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic extract under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a more modern and environmentally friendly technique that can offer high extraction efficiency.

Materials and Reagents:

-

Dried and powdered Codonopsis plant material

-

Supercritical CO₂ extractor

-

Ethanol (as entrainer)

Procedure:

-

Load the powdered plant material into the extraction vessel of the SFE system.

-

Set the extraction parameters. Based on general procedures for Codonopsis species, the following conditions can be used as a starting point:

-

Extraction Temperature: 40-50 °C

-

Extraction Pressure: 25-35 MPa

-

CO₂ Flow Rate: 2-5 mL/g of crude drug/min

-

Entrainer (Ethanol) Amount: 1.8-2.5 times the weight of the plant material

-

Extraction Time: 2-4 hours

-

-

Perform the extraction.

-

The extracted compounds are separated from the supercritical fluid in the separator.

-

Collect the extract and dry it at a low temperature to remove any residual ethanol.

Purification Protocols

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Protocol 3: Column Chromatography

Column chromatography is used for the initial fractionation of the crude alkaloid extract.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (for normal-phase chromatography) or C18 reversed-phase silica gel

-

Glass column

-

Solvents for mobile phase (e.g., a gradient of chloroform and methanol for silica gel, or a gradient of methanol and water for C18)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

-

Pack the glass column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions that contain the target compound, as indicated by the TLC analysis.

-

Concentrate the combined fractions to obtain a semi-purified extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of this compound.

Materials and Reagents:

-

Semi-purified extract from column chromatography

-

Preparative HPLC system with a suitable detector (e.g., DAD or MS)

-

Preparative reversed-phase C18 column

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid)

-

Reference standard of this compound (if available)

Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength).

-

Scale up the analytical method to a preparative scale.

-

Dissolve the semi-purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC column.

-

Run the preparative HPLC using the optimized gradient and flow rate.

-

Monitor the chromatogram and collect the peak corresponding to this compound. The identity of the peak can be confirmed by comparing its retention time with a reference standard or by collecting the fraction and analyzing it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents.

-

Lyophilize or dry the purified compound under vacuum to obtain pure this compound.

Quantitative Data

The following tables summarize typical parameters and potential yields for the extraction and purification of alkaloids from Codonopsis species. It is important to note that specific yields of this compound can vary significantly depending on the plant species, geographical origin, and the specific experimental conditions used.

Table 1: Supercritical Fluid Extraction Parameters for Codonopsis Alkaloids

| Parameter | Value |

| Extraction Temperature | 40-50 °C |

| Extraction Pressure | 25-35 MPa |

| CO₂ Flow Rate | 2-5 mL/g crude drug/min |

| Entrainer (Ethanol) | 1.8-2.5 times the weight of material |

| Extraction Time | 2-4 hours |

Table 2: Analytical HPLC Parameters for Pyrrolidine Alkaloids from Codonopsis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

Table 3: Contents of Selected Pyrrolidine Alkaloids in Different Codonopsis Species (µg/g)

| Compound | C. pilosula | C. pilosula var. modesta | C. tangshen |

| Codonopyrrolidium B | High | High | Low |

| Codonopyrrolidium A | Low-Medium | Low-Medium | High |

| Tangshenoside I | Low | Low | High |

Note: This table provides a qualitative comparison based on published research. Actual concentrations can vary. This compound content is not explicitly quantified in these comparative studies but is expected to be present in species where other pyrrolidine alkaloids are found.

Visualizations

Experimental Workflow

Caption: Overall workflow for the extraction and purification of this compound.

Purification Scheme

Caption: Chromatographic purification scheme for this compound.

References

- 1. New alkaloid from the aerial parts of Codonopsis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of (-)-Codonopsine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-Codonopsine in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

This compound is a pyrrolidine alkaloid first isolated from the roots of Codonopsis clematidea. It is also found in other species of the Codonopsis genus, which are widely used in traditional medicine. Recent studies have highlighted the potential pharmacological activities of constituents from Codonopsis pilosula, including modulation of key signaling pathways such as PI3K/AKT, MAPK, and NF-κB, which are implicated in inflammation, cell proliferation, and immune responses.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its pharmacokinetic profile and understanding its mechanism of action. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

This compound internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A representative set of chromatographic conditions are presented in the table below. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions